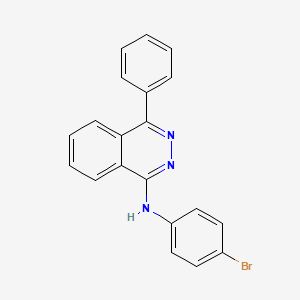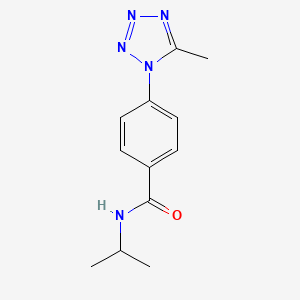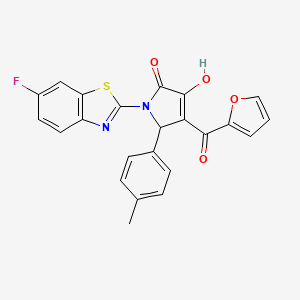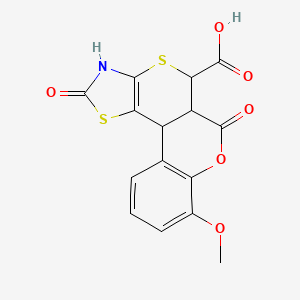
N-(4-bromophenyl)-4-phenylphthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-phenylphthalazin-1-amine is an organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-phenylphthalazin-1-amine typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the desired phthalazine derivative. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding phthalazine derivatives with oxidized functional groups.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of substituted phthalazine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in the development of new therapeutic agents for the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
N-(4-bromophenyl)-4-phenylphthalazin-1-amine can be compared with other similar compounds such as:
N-(4-bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonyl derivatives: Studied for their potential as antimicrobial agents.
4-bromophenylacetic acid derivatives: Used in the synthesis of various pharmaceuticals and specialty chemicals.
The uniqueness of this compound lies in its specific phthalazine core structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H14BrN3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-phenylphthalazin-1-amine |
InChI |
InChI=1S/C20H14BrN3/c21-15-10-12-16(13-11-15)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24) |
InChI Key |
KTAOSDUHMXUHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-(2-chlorobenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12154374.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12154389.png)
![N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12154394.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide](/img/structure/B12154402.png)


![N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12154420.png)
![5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154428.png)
![(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B12154433.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154445.png)

![N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12154455.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154464.png)
